Cas no 1402005-01-9 (2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol)

2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol
- 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol
-
- Inchi: 1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-7-11-6-8-12/h11-12H,6-9H2,1-5H3
- InChI Key: VDKCTMDCYPYTJQ-UHFFFAOYSA-N
- SMILES: C(O)CNCCO[Si](C(C)(C)C)(C)C
Experimental Properties
- Solubility: DCM, Methanol
2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D473610-1000mg |
2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol |
1402005-01-9 | 1g |
$465.00 | 2023-05-18 | ||
TRC | D473610-250mg |
2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol |
1402005-01-9 | 250mg |
$150.00 | 2023-05-18 | ||
TRC | D473610-500mg |
2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol |
1402005-01-9 | 500mg |
$270.00 | 2023-05-18 | ||
TRC | D473610-1g |
2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol |
1402005-01-9 | 1g |
$ 385.00 | 2022-06-05 |
2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol Related Literature
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol
Professional Introduction to Compound with CAS No. 1402005-01-9 and Product Name: 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol
The compound with the CAS number 1402005-01-9 and the product name 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol represents a significant advancement in the field of organosilicon chemistry and its applications in pharmaceuticals and specialty materials. This compound, characterized by its unique structural features, has garnered attention for its potential in facilitating novel synthetic pathways and enhancing the efficacy of various chemical processes.
At the core of this compound's utility lies its bifunctional nature, which combines both an amine group and a silyl ether moiety. The presence of the (1,1-Dimethylethyl)dimethylsilyloxy group provides enhanced stability and reactivity under a range of conditions, making it particularly valuable in organic synthesis. This stability is attributed to the steric hindrance offered by the tert-butyl groups, which shield the reactive sites from unwanted side reactions.
Recent research has highlighted the role of such organosilicon compounds in the development of novel drug delivery systems. The 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol structure allows for efficient incorporation into lipid-based nanoparticles, which are increasingly being used to improve drug solubility and targeted delivery. Studies have demonstrated that compounds with similar silyl ether functionalities can enhance the stability of sensitive pharmaceuticals during storage and transportation, thereby improving their shelf life and bioavailability.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The silyl ether group can act as a crosslinking agent in polymer chemistry, leading to the development of high-performance resins with improved thermal and chemical resistance. Such materials are particularly relevant in industries requiring durable coatings for industrial equipment or advanced adhesives for aerospace applications.
The amine functionality in 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol also makes it a valuable intermediate in peptide synthesis. The compound's ability to form stable complexes with other biomolecules has been explored in studies aimed at developing new protease inhibitors. These inhibitors are crucial in treating various inflammatory and infectious diseases, where targeted inhibition of specific enzymatic pathways can lead to significant therapeutic benefits.
Advances in computational chemistry have further enhanced our understanding of how this compound interacts with biological systems. Molecular modeling studies have revealed that the steric bulk provided by the tert-butyl groups influences binding affinity and specificity, making it possible to fine-tune molecular design for optimal biological activity. Such insights are critical for drug discovery efforts aimed at developing next-generation therapeutics.
The synthesis of 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol involves multi-step organic reactions that showcase the versatility of modern synthetic methodologies. Recent innovations in catalytic processes have enabled more efficient production routes, reducing waste and improving yield. These advancements align with global efforts to promote sustainable chemistry practices, ensuring that high-value compounds like this one can be produced with minimal environmental impact.
Future research directions for this compound include exploring its role in green chemistry initiatives. The silyl ether functionality can be designed to participate in catalytic cycles that minimize energy consumption and reduce reliance on hazardous reagents. Such developments are essential for addressing the growing demand for sustainable chemical solutions across industries.
In conclusion, the compound with CAS number 1402005-01-9 and product name 2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol represents a cornerstone of modern organosilicon chemistry. Its unique structural features and multifunctional nature make it a versatile tool for pharmaceutical research, materials science, and sustainable chemical manufacturing. As our understanding of its properties continues to evolve, so too will its applications, driving innovation across multiple scientific disciplines.
1402005-01-9 (2-2-(1,1-Dimethylethyl)dimethylsilyloxyethylaminoethanol) Related Products
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)




